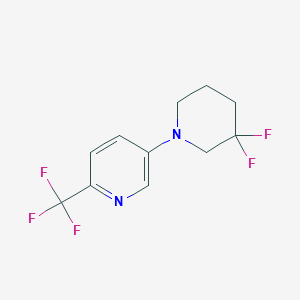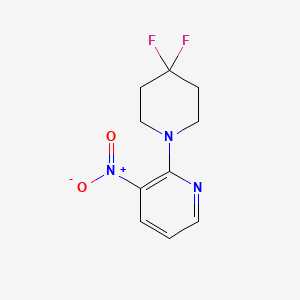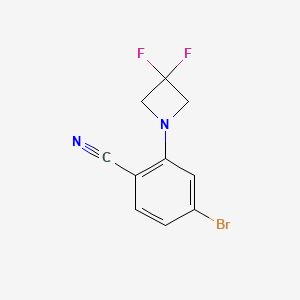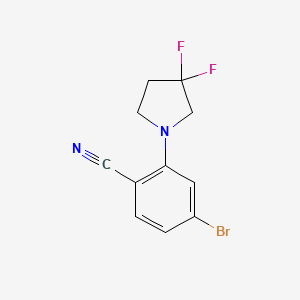
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate
Vue d'ensemble
Description
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is a chemical compound with the molecular formula C11H12ClFN2O3 It is a derivative of nicotinic acid, featuring a morpholine ring, a chlorine atom, and a fluorine atom attached to the nicotinate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Fluorination: The fluorine atom is introduced at the 5-position using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the chlorinated and fluorinated nicotinic acid derivative.
Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid yields the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the morpholine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Applications De Recherche Scientifique
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinic receptors.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of nicotinic acid derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion channel activity, and downstream signaling cascades, ultimately affecting physiological processes.
Comparaison Avec Des Composés Similaires
Methyl 2-Chloro-5-fluoro-6-piperidin-4-ylnicotinate: Similar structure but with a piperidine ring instead of morpholine.
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-4-ylnicotinate: Contains a pyrrolidine ring instead of morpholine.
Methyl 2-Chloro-5-fluoro-6-piperazin-4-ylnicotinate: Features a piperazine ring in place of morpholine.
Uniqueness: Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is unique due to the presence of the morpholine ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl 2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O3/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-2-4-18-5-3-15/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPQZYPZZLEOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















